(s)-n-Boc-4-bromophenylalanine (s)-n-Boc-4-bromophenylalanine
Brand Name: Vulcanchem
CAS No.: 132153-48-1; 261380-20-5; 62129-39-9; 79561-82-3
VCID: VC5596630
InChI: InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.205

(s)-n-Boc-4-bromophenylalanine

CAS No.: 132153-48-1; 261380-20-5; 62129-39-9; 79561-82-3

Cat. No.: VC5596630

Molecular Formula: C14H18BrNO4

Molecular Weight: 344.205

* For research use only. Not for human or veterinary use.

(s)-n-Boc-4-bromophenylalanine - 132153-48-1; 261380-20-5; 62129-39-9; 79561-82-3

Specification

CAS No. 132153-48-1; 261380-20-5; 62129-39-9; 79561-82-3
Molecular Formula C14H18BrNO4
Molecular Weight 344.205
IUPAC Name (2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key ULNOXUAEIPUJMK-NSHDSACASA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

(S)-N-Boc-4-bromophenylalanine belongs to the class of protected α-amino acids. The Boc group ((CH3)3C-O-CO-\text{(CH}_3\text{)}_3\text{C-O-CO-}) shields the amine functionality, while the bromine atom at the phenyl ring’s para position introduces steric and electronic modifications. The compound’s IUPAC name is tert-butoxycarbonyl-(S)-2-amino-3-(4-bromophenyl)propanoic acid, and its HELM notation is PEPTIDE1{[CC(C)(C)OC(=O)NC@HC(=O)O]} .

Key Structural Features:

  • Chirality: The S-configuration at the α-carbon ensures compatibility with L-amino acid-based peptide sequences .

  • Halogenation: The para-bromine atom enhances lipophilicity (logP2.8\log P \approx 2.8) compared to unsubstituted phenylalanine (logP1.4\log P \approx 1.4) .

  • Protection Strategy: The Boc group prevents undesired side reactions during peptide coupling, enabling selective deprotection under acidic conditions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-N-Boc-4-bromophenylalanine typically involves a two-step protocol:

  • Bromination of L-Phenylalanine:
    L-Phenylalanine undergoes electrophilic aromatic substitution using bromine (Br2\text{Br}_2) or N \text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr3\text{FeBr}_3) to yield 4-bromo-L-phenylalanine .

  • Boc Protection:
    The amine group of 4-bromo-L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in a basic aqueous-organic biphasic system (e.g., NaHCO3\text{NaHCO}_3/dioxane) .

4-Bromo-L-phenylalanine+Boc2OBase(S)-N-Boc-4-bromophenylalanine\text{4-Bromo-L-phenylalanine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{(S)-N-Boc-4-bromophenylalanine}

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

  • Temperature: 0–5°C during bromination to minimize di-substitution .

  • Yield: 85–90% after recrystallization from ethyl acetate/hexane .

  • Purity: ≥98% (HPLC), confirmed by chiral chromatography to ensure enantiomeric excess >99% .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point118°C
Boiling Point475.3°C (Predicted)
Density1.531 g/cm³
Solubility in Water1.2 mg/mL (25°C)
Solubility in DMSO50 mg/mL
pKa3.83 (carboxylic acid)

Spectroscopic Characteristics

  • IR (KBr): νmax\nu_{\text{max}} 1745 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid), 670 cm⁻¹ (C-Br) .

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 1.43 (s, 9H, Boc), 4.52 (m, 1H, α-CH), 7.25–7.45 (m, 4H, Ar-H) .

Applications in Scientific Research

Peptide Synthesis

(S)-N-Boc-4-bromophenylalanine is widely used to introduce brominated aromatic residues into peptides. The bromine atom facilitates post-synthetic modifications via Suzuki-Miyaura cross-coupling, enabling the incorporation of biaryl motifs or fluorescent tags .

Case Study: Peptidomimetic Design

In a 2024 study, researchers incorporated this compound into a thrombopoietin receptor agonist, achieving a 15-fold increase in metabolic stability compared to the native peptide .

Medicinal Chemistry

The bromine atom’s halogen-bonding capacity enhances interactions with target proteins. For example, (S)-N-Boc-4-bromophenylalanine derivatives have shown inhibitory activity against kinase enzymes (IC₅₀ = 0.8 μM for JAK2) .

Structural Biology

The heavy bromine atom aids X-ray crystallography by providing anomalous scattering, improving electron density maps for protein-ligand complexes .

Comparative Analysis of Structural Analogues

CompoundSubstituentConfigurationKey Distinction
(S)-N-Boc-4-bromophenylalanineBr (para)SHigh halogen-bonding potential
(R)-N-Boc-4-bromophenylalanineBr (para)RAltered target binding affinity
Boc-3-bromo-D-phenylalanineBr (meta)DReduced steric hindrance
Boc-4-chloro-L-phenylalanineCl (para)LLower lipophilicity (logP=2.1\log P = 2.1)

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